molecular formula C22H22FNO5S B11259843 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11259843
M. Wt: 431.5 g/mol
InChI Key: NCPONRRRWRBLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a benzenesulfonyl core substituted with a fluorine atom and a methyl group at the 4- and 3-positions, respectively. The ethyl linker connects this moiety to a furan-2-yl group and a 2-(4-methoxyphenyl)acetamide group. The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the furan ring could contribute to π-π interactions in binding pockets .

Properties

Molecular Formula

C22H22FNO5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H22FNO5S/c1-15-12-18(9-10-19(15)23)30(26,27)21(20-4-3-11-29-20)14-24-22(25)13-16-5-7-17(28-2)8-6-16/h3-12,21H,13-14H2,1-2H3,(H,24,25)

InChI Key

NCPONRRRWRBLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with a furan derivative to form an intermediate. This intermediate is subsequently coupled with 2-(4-methoxyphenyl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan and methoxyphenyl groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Acetamide Motifs

Compound Name Key Structural Differences Biological Activity/Properties Reference
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole replaces benzenesulfonyl-furan-ethyl chain Not explicitly reported, but benzothiazoles are known for antimicrobial and antitumor activity
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Thiophene and triazole replace furan; sulfanyl instead of sulfonyl Antimicrobial activity (implied by structural class)
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Cyclohexenyl replaces sulfonyl-furan moiety Intermediate in dextromethorphan synthesis

Functional Analogues with 4-Methoxyphenylacetamide Groups

  • Compounds 3a, 3b, 3c (N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives) 3a (Naphthalen-1-yl substituent): IC50 = 69 µM (α-glucosidase inhibition); 25.1% blood glucose reduction in vivo. 3b (2-Nitrophenyl substituent): IC50 = 87 µM; weaker activity than 3a. 3c (Phenoxy substituent): IC50 = 74 µM; moderate glucose-lowering effects. Comparison: The target compound’s benzenesulfonyl-furan group may enhance selectivity or potency over these derivatives due to stronger electron-withdrawing effects and heterocyclic interactions .

Analogues with Furan Heterocycles

  • N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
    • Combines furan with a triazole-sulfanyl motif.
    • Likely targets microbial enzymes (e.g., bacterial dihydrofolate reductase) due to sulfanyl and fluorophenyl groups .

Physicochemical and Pharmacokinetic Comparisons

  • Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas the 4-methoxyphenyl group could slow CYP450-mediated degradation compared to nitro-substituted analogues (e.g., 3b) .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22FNO6SC_{22}H_{22}FNO_6S, with a molecular weight of approximately 447.5 g/mol. The structure includes several functional groups that contribute to its biological activity, including a sulfonamide moiety and an aromatic system.

PropertyValue
Molecular FormulaC22H22FNO6S
Molecular Weight447.5 g/mol
CAS Number946265-18-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfonyl Intermediate : The sulfonylation of 4-fluoro-3-methylphenyl with a sulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Coupling Reaction : The sulfonyl intermediate is then coupled with 2-(furan-2-yl)ethylamine under mild conditions to yield the desired product.
  • Final Modifications : Further modifications may involve the introduction of methoxy and acetamide groups to enhance biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells, with IC50 values often below 20 μM .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways, leading to a decrease in mitochondrial membrane potential and an increase in sub-G1 phase cells . Additionally, it may act as an inhibitor of specific enzymes or receptors involved in cancer progression.

Case Studies

  • Study on Apoptotic Effects : In vitro studies demonstrated that derivatives similar to this compound induced apoptosis rates ranging from 40% to 85% across various cancer cell lines, indicating a strong potential for therapeutic applications .
  • Cell Cycle Arrest : Further investigations revealed that these compounds caused cell cycle arrest in the G0/G1 phase, suggesting they may effectively halt cancer cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.